1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol
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Overview
Description
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Chlorination: The incorporation of chlorine atoms to the ethanol moiety.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol can be compared with similar compounds such as:
1-(5-Bromo-2-fluoro-3-methylphenyl)methanol: Differing by the absence of chlorine atoms.
1-(5-Bromo-2-fluoro-3-methylphenyl)-N-methylmethanamine: Featuring a methylamine group instead of the ethanol moiety.
5-Bromo-2-fluoro-3-methylphenylboronic acid: Containing a boronic acid group.
Properties
Molecular Formula |
C9H8BrCl2FO |
---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO/c1-4-2-5(10)3-6(7(4)13)8(14)9(11)12/h2-3,8-9,14H,1H3 |
InChI Key |
CZNGVTVBNWZJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C(Cl)Cl)O)Br |
Origin of Product |
United States |
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